1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-23-13-11-20(22-23)18-9-5-12-24(15-18)21(25)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-4,6-8,10-11,13,18H,5,9,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULPSFBJZUYAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, a compound with a complex structure, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of 284.36 g/mol. The structure features a naphthalene moiety linked to a piperidine ring, which is further substituted with a methyl pyrazole group. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C16H20N4O |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white solid |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole and naphthalene have been shown to inhibit cancer cell proliferation in vitro. A study reported that compounds with naphthalene rings demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM .
Antimicrobial Properties
Research has shown that compounds containing pyrazole and piperidine moieties possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. One study indicated that modifications to the piperidine ring enhanced antibacterial activity, suggesting that the structural components play a crucial role in efficacy .
CNS Activity
The piperidine and pyrazole groups are known to interact with neurotransmitter systems, indicating potential CNS activity. Compounds similar to this one have been evaluated for their effects on anxiety and depression models in rodents, showing promise as anxiolytic agents .
Structure-Activity Relationships (SAR)
The SAR analysis of related compounds highlights the importance of specific functional groups in enhancing biological activity:
- Pyrazole Substitution : The presence of the methyl group on the pyrazole ring has been linked to increased potency against cancer cells.
- Piperidine Ring Modifications : Variations in the piperidine structure can significantly affect binding affinity to target proteins involved in disease pathways.
- Naphthalene Moiety : The addition of naphthalene enhances lipophilicity, improving membrane permeability and bioavailability.
Case Studies
Several case studies illustrate the biological effects of similar compounds:
- Anticancer Study : A derivative of this compound was tested against MCF-7 breast cancer cells, resulting in an IC50 value of 25 µM, indicating moderate anticancer activity. The study suggested that further modifications could enhance efficacy .
- Antimicrobial Evaluation : Another study evaluated a related compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, demonstrating significant antimicrobial potential .
- CNS Activity Investigation : In behavioral assays, a similar compound showed reduced anxiety-like behavior in mice at doses of 5 mg/kg, suggesting potential as an anxiolytic agent .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison with Analogues
*Estimated based on molecular formula.
Key Structural Differences:
- Aromatic Substituents: The naphthalenyl group in the target compound provides extended π-conjugation compared to simpler aryl groups (e.g., phenyl, thiophenyl), which may enhance interactions with hydrophobic protein pockets .
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Key Observations:
- IR and NMR data align with ethanone and aromatic moieties in all compounds, confirming structural consistency .
Q & A
Q. What are the optimal synthetic routes for 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone?
Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example, pyrazole derivatives can be synthesized via condensation of hydrazonoyl chlorides with ethanones under controlled conditions . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Acid or base catalysts (e.g., NaOH in ethanol) optimize yield .
- Temperature : Reactions often proceed at 70–100°C, monitored via TLC for completion .
Yields range from 68–80% for MCRs, with purification via recrystallization (ethanol) or column chromatography .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., naphthalene protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
- HPLC : Quantifies purity (>95% for pharmacological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can density functional theory (DFT) predict reactivity and regioselectivity in novel reactions?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) model:
Q. How do steric effects from the naphthalene moiety influence biological target interactions?
Methodological Answer:
- Molecular docking : Simulate binding to enzymes/receptors (e.g., cytochrome P450) using AutoDock Vina. The naphthalene group may occupy hydrophobic pockets, reducing binding affinity if steric clashes occur .
- Structure-activity relationship (SAR) : Compare analogs with smaller aryl groups (e.g., phenyl vs. naphthyl) to assess potency shifts in vitro .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Control variables like cell line viability (e.g., MTT assay vs. ATP luminescence) and solvent (DMSO concentration ≤0.1%) .
- Meta-analysis : Cross-reference IC50 values from kinase inhibition studies using platforms like PubChem BioAssay, noting discrepancies in buffer pH or incubation time .
Q. How can reaction byproducts be systematically identified and mitigated?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
